molecular formula C18H20N2O4S B2754876 4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941935-20-2

4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2754876
CAS No.: 941935-20-2
M. Wt: 360.43
InChI Key: ZOGGOHQGIAMBKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like “4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” often involves the use of the five-membered pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is saturated and has sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Photodynamic Therapy

A study focuses on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, highlighting their remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

Research into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives prepared as potential antiproliferative agents against a panel of tumor cell lines has shown that specific derivatives exhibited high antiproliferative activity, indicating the potential for development of new lead anticancer agents (Motavallizadeh et al., 2014).

Carbonic Anhydrase Inhibition

Another study synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and tested their inhibitory effects on human carbonic anhydrase I and II. The compounds showed potent inhibition, which may have implications for the treatment of conditions where carbonic anhydrase activity is a factor (Gul et al., 2016).

Antimicrobial Activity

A series of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides were prepared and showed antimicrobial activity against several pathogens. This indicates their potential as antimicrobial agents, with structure-activity relationship studies providing insights for further development (El-Gaby et al., 2018).

Anticancer Activity

Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules resulted in compounds that were screened for in vitro anticancer activity against human cancer cell lines, identifying some with good anticancer activity (Kumar et al., 2015).

Properties

IUPAC Name

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-12-14(5-10-17(13)20-11-3-4-18(20)21)19-25(22,23)16-8-6-15(24-2)7-9-16/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGGOHQGIAMBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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